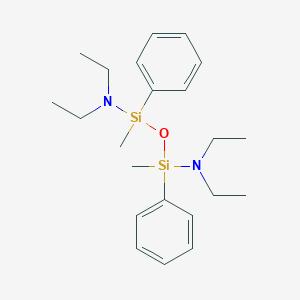
N~1~,N~1~,N~3~,N~3~-Tetraethyl-1,3-dimethyl-1,3-diphenyldisiloxane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~,N~3~,N~3~-Tetraethyl-1,3-dimethyl-1,3-diphenyldisiloxane-1,3-diamine is a complex organosilicon compound It features a disiloxane backbone with two phenyl groups and two amine groups, each substituted with ethyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~3~,N~3~-Tetraethyl-1,3-dimethyl-1,3-diphenyldisiloxane-1,3-diamine typically involves the reaction of disiloxane derivatives with appropriate amine precursors. The reaction conditions often include:
Solvents: Common solvents such as toluene or dichloromethane.
Catalysts: Catalysts like platinum or palladium complexes to facilitate the reaction.
Temperature: Reactions are usually carried out at elevated temperatures ranging from 50°C to 150°C.
Time: Reaction times can vary from a few hours to several days, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~,N~3~,N~3~-Tetraethyl-1,3-dimethyl-1,3-diphenyldisiloxane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
N~1~,N~1~,N~3~,N~3~-Tetraethyl-1,3-dimethyl-1,3-diphenyldisiloxane-1,3-diamine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the production of silicone-based materials and as a stabilizer in polymer formulations.
Mécanisme D'action
The mechanism of action of N1,N~1~,N~3~,N~3~-Tetraethyl-1,3-dimethyl-1,3-diphenyldisiloxane-1,3-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of stable complexes with metal ions or other reactive species. The disiloxane backbone provides structural stability, while the phenyl groups enhance its lipophilicity, facilitating its incorporation into various matrices.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~,N~1~,N~3~,N~3~-Tetramethyl-1,3-diphenyldisiloxane-1,3-diamine
- N~1~,N~1~,N~3~,N~3~-Tetraethyl-1,3-diphenyldisiloxane-1,3-diamine
Uniqueness
N~1~,N~1~,N~3~,N~3~-Tetraethyl-1,3-dimethyl-1,3-diphenyldisiloxane-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and methyl groups on the amine nitrogen atoms provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
62635-66-9 |
|---|---|
Formule moléculaire |
C22H36N2OSi2 |
Poids moléculaire |
400.7 g/mol |
Nom IUPAC |
N-[(diethylamino-methyl-phenylsilyl)oxy-methyl-phenylsilyl]-N-ethylethanamine |
InChI |
InChI=1S/C22H36N2OSi2/c1-7-23(8-2)26(5,21-17-13-11-14-18-21)25-27(6,24(9-3)10-4)22-19-15-12-16-20-22/h11-20H,7-10H2,1-6H3 |
Clé InChI |
CAOKOGSPVPDXKT-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)[Si](C)(C1=CC=CC=C1)O[Si](C)(C2=CC=CC=C2)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



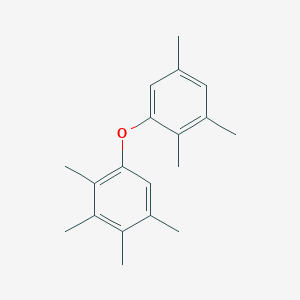

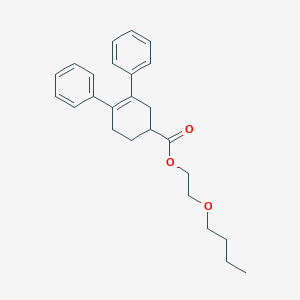
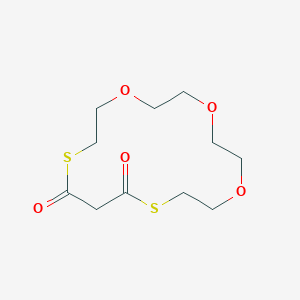
![N-{3-[Ethyl(2-methoxyethyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14515789.png)
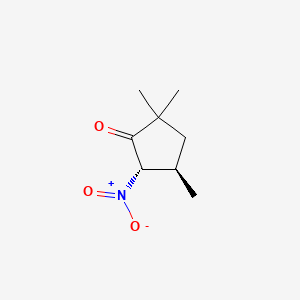
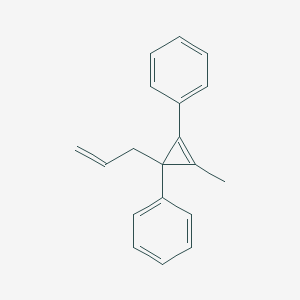
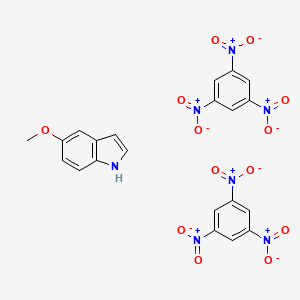
![2-[1-(4-Methoxyphenyl)-1-oxododecan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14515819.png)
![4-{(E)-[Phenyl(piperidin-1-yl)methylidene]amino}benzonitrile](/img/structure/B14515821.png)
![N-[4-(Benzenesulfonyl)-2-nitrophenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14515825.png)
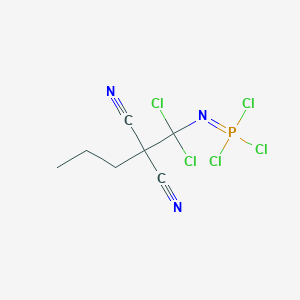
![Silane, trimethyl[(3-nitrophenyl)methoxy]-](/img/structure/B14515835.png)
